molecular formula C9H16N2O5S B1215498 N-Acetylcystathionine CAS No. 20619-80-1

N-Acetylcystathionine

Cat. No. B1215498
CAS RN: 20619-80-1
M. Wt: 264.3 g/mol
InChI Key: QWACVTVBTRSCRL-PKPIPKONSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-Acetylcystathionine is C9H16N2O5S . Its average mass is 264.299 Da and its monoisotopic mass is 264.078003 Da .

Scientific Research Applications

Psychiatric Applications

N-Acetylcysteine (NAC), closely related to N-Acetylcystathionine, has shown potential in psychiatric treatments. It's used in disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. NAC's mechanism involves modulating glutamatergic, neurotropic, and inflammatory pathways, going beyond its antioxidant properties (Dean, Giorlando, & Berk, 2011).

Neurodegenerative Diseases

NAC has been evaluated for its neuroprotective potential in neurodegenerative diseases. Its antioxidant and anti-inflammatory activities, along with being a glutathione precursor, make it a candidate for treating Parkinson's and Alzheimer's diseases, neuropathic pain, and stroke (Tardiolo, Bramanti, & Mazzon, 2018).

Antioxidant and Anti-inflammatory Properties

NAC's primary mechanism involves acting as a precursor to glutathione, a potent antioxidant. This property is leveraged in various clinical settings, including psychiatric and neurodegenerative disorders, where oxidative stress plays a significant role (Millea, 2009).

Potential in Pulmonary Disorders

Studies have investigated the use of NAC in pulmonary disorders. Though its efficacy in specific conditions like pulmonary fibrosis and others remains to be conclusively established, its anti-inflammatory and antioxidative properties suggest potential benefits (Martinez et al., 2014).

General Clinical Applications

NAC's wide range of applications includes use as a mucolytic agent and in treating various disorders associated with glutathione deficiency. Over two-thirds of clinical trials have indicated beneficial effects of NAC, enhancing its credibility as a versatile therapeutic agent (Atkuri, Mantovani, Herzenberg, & Herzenberg, 2007).

Mental Health Applications

NAC has been investigated as a treatment for mental health disorders due to its regulation of glutamate synapses and influence on neurological pathways. Its use in PTSD, SUDs, and other mental health disorders has shown promising results, further emphasizing its multi-faceted therapeutic potential (Back et al., 2016).

properties

IUPAC Name

(2S)-4-(2-acetamido-2-carboxyethyl)sulfanyl-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-5(12)11-7(9(15)16)4-17-3-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWACVTVBTRSCRL-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(CSCC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942805
Record name S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylcystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

20619-80-1
Record name S-(L-2-(Acetylamino)-2-carboxyethyl)-L-homocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylcystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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